molecular formula C14H22N4O2 B1375155 Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate CAS No. 1420827-78-6

Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate

Cat. No.: B1375155
CAS No.: 1420827-78-6
M. Wt: 278.35 g/mol
InChI Key: AUZGJSAKHPUNKZ-UHFFFAOYSA-N
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Description

Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. It features a piperidine ring, a pyrimidine heterocycle, and a tert-butyloxycarbonyl (Boc) protecting group. This specific molecular architecture makes it a versatile scaffold for synthesizing more complex molecules. Compounds incorporating the piperidinyl-pyrimidine core have demonstrated substantial research value. For instance, such structures have been explored as inhibitors for mitotic kinesin spindle protein (KSP), a promising target in oncology for developing anticancer agents with potentially reduced neurotoxicity compared to traditional therapies . Furthermore, analogous piperidinyl-pyrimidine derivatives have been identified as key scaffolds in the development of potent and selective inhibitors for kinases like calmodulin-dependent kinase (CaMK1D), which is implicated in diseases such as diabetes . The Boc protecting group is a standard feature in synthetic organic chemistry, allowing for the protection of the amine functionality during multi-step synthesis and its subsequent deprotection under mild acidic conditions . This reagent is intended for use as a building block in research settings to develop novel therapeutic compounds. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-(1-pyrimidin-2-ylpiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-6-4-9-18(10-11)12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZGJSAKHPUNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Intermediate with Pyrimidin-2-yl Substitution

The core piperidine scaffold bearing the pyrimidin-2-yl substituent at the nitrogen atom is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This step involves:

  • Starting from a suitably functionalized piperidine derivative (e.g., piperidin-3-amine).
  • Introduction of the pyrimidin-2-yl group by displacement of a leaving group (e.g., halide) on a pyrimidine ring or by cross-coupling with pyrimidinyl boronic acid derivatives.

This approach ensures regioselective attachment of the pyrimidine moiety at the 1-position of the piperidine ring, critical for the compound's desired biological and chemical properties.

Carbamate Formation via tert-Butyl Chloroformate Protection

The key step in preparing tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate is the protection of the piperidine amine with a tert-butyl carbamate group. This is commonly achieved by:

  • Reacting the free amine (1-(pyrimidin-2-yl)piperidin-3-amine) with tert-butyl chloroformate .
  • Conducting the reaction in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated.
  • Typically performed in an organic solvent like dichloromethane or THF at low temperatures (0°C to room temperature) to minimize side reactions and racemization.

This reaction yields the carbamate-protected product with high selectivity and good yield.

Reaction Monitoring and Purification

  • The progress of the reactions is monitored by thin-layer chromatography (TLC) using UV visualization or by high-performance liquid chromatography (HPLC) .
  • Purification is usually performed by column chromatography or recrystallization to achieve high purity (>95%).
  • Structural confirmation is done via NMR spectroscopy (1H and 13C) , mass spectrometry (MS) , and sometimes X-ray crystallography for unambiguous structural determination.

Industrial Scale Preparation

Industrial production scales up the laboratory synthesis while optimizing parameters for yield, purity, and cost-effectiveness. Key features include:

  • Use of automated batch reactors or continuous flow systems to enhance reaction control.
  • Careful control of temperature, reagent stoichiometry, and reaction time to maximize conversion and minimize impurities.
  • Implementation of in-line analytical techniques such as HPLC-MS for real-time monitoring.
  • Industrial processes often replicate the laboratory synthetic steps: pyrimidinylation of the piperidine amine followed by carbamate protection with tert-butyl chloroformate under basic conditions.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Notes
1. Pyrimidin-2-yl substitution Nucleophilic substitution or Pd-catalyzed cross-coupling Piperidin-3-amine derivative, pyrimidinyl halide or boronic acid, Pd catalyst (if coupling) Regioselective attachment at piperidine N-1
2. Carbamate protection Carbamate formation tert-Butyl chloroformate, triethylamine, organic solvent (DCM, THF), 0°C to RT Protects amine, prevents side reactions
3. Purification and characterization Chromatography, recrystallization TLC, HPLC, NMR, MS, X-ray crystallography Ensures >95% purity and structural confirmation

Detailed Research Findings and Notes

  • The reaction of 1-(pyrimidin-2-yl)piperidin-3-amine with tert-butyl chloroformate proceeds smoothly under mild conditions, with triethylamine effectively scavenging HCl formed during carbamate formation.
  • Low temperature conditions (0°C to room temperature) are critical to avoid racemization and side reactions, especially when sensitive pyrimidine rings are present.
  • The pyrimidine substitution step may require palladium catalysts and ligands optimized for heteroaryl coupling to achieve high yields and selectivity.
  • Analytical data from NMR and MS confirm the integrity of both the piperidine ring and the carbamate protecting group, with characteristic chemical shifts and molecular ion peaks consistent with the target compound.
  • Industrial processes emphasize continuous flow synthesis to improve scalability and reproducibility, leveraging precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Structural Analogues and Key Variations

Compound Name Structural Variation vs. Target Compound Synthesis Yield Key Properties/Applications References
(R)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate Pyrrolidine (5-membered ring) instead of piperidine Not reported Chiral intermediate for kinase inhibitors
tert-butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate 4-Aminophenyl substituent instead of pyrimidin-2-yl Moderate yield Intermediate for HIV-1 inhibitors
tert-butyl (1-(2-cyanoacetyl)piperidin-3-yl)carbamate 2-Cyanoacetyl group instead of pyrimidin-2-yl 61.5% yield Precursor for chiral stationary phases (HPLC)
tert-butyl (1-(5-fluorophenyl)piperidin-3-yl)carbamate 5-Fluorophenyl substituent instead of pyrimidin-2-yl 50% yield Anticancer lead optimization
tert-butyl [(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate Trifluoroethyl and methyl groups; ketone functionality Not reported Antiviral candidate (enantiomer-specific activity)

Physicochemical Properties

  • Comparators: The cyanoacetyl derivative melts at 131–133°C, while fluorophenyl analogs show higher thermal stability (e.g., 163–166°C) .
  • Solubility: Pyrimidine and aryl substituents reduce aqueous solubility compared to alkyl or polar groups (e.g., cyanoacetyl). Boc protection further enhances lipophilicity .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • Piperidine vs. Pyrrolidine: Six-membered piperidine rings offer greater conformational flexibility, improving target engagement compared to rigid pyrrolidine analogs .
    • Pyrimidine Substitution: 2-Pyrimidinyl groups enhance hydrogen bonding with enzymes, while aryl groups (e.g., fluorophenyl) improve hydrophobic interactions .
  • Industrial Applications : High-yield routes (e.g., DCC-mediated coupling) are favored for scalable synthesis, whereas low-yield methods (e.g., 50% in fluorophenyl analogs) require optimization .

Biological Activity

Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate, with the molecular formula C14H22N4O2C_{14}H_{22}N_{4}O_{2} and a molecular weight of approximately 278.35 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of the Compound

This compound consists of a tert-butyl group attached to a piperidine ring that is further substituted with a pyrimidine moiety. This structural arrangement contributes to its distinct pharmacological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound, particularly against Gram-positive bacteria. It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), indicating its potential as an antimicrobial agent. The compound demonstrates selective toxicity towards bacterial cells while exhibiting minimal cytotoxicity to mammalian cells, which is crucial for therapeutic applications.

Mechanism of Action:
The antimicrobial effects are attributed to its ability to interact with specific bacterial enzymes and disrupt cell membrane integrity, leading to cell death. This mechanism is essential for understanding its pharmacological profile and optimizing therapeutic uses.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor . It can bind to the active sites of various enzymes, inhibiting their activity and thus impacting biochemical pathways relevant to diseases such as cancer and neurodegenerative disorders. The specificity of this binding can be leveraged in drug design aimed at targeting specific enzymes involved in disease processes.

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, this compound was tested against multiple bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics against resistant strains, suggesting its potential as a novel antimicrobial agent.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
MRSA8Vancomycin16
VRE4Linezolid32

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Using kinetic assays, it was found that the compound significantly inhibited enzyme activity, with IC50 values comparable to existing inhibitors used in clinical settings .

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders and infectious diseases. Its unique structure allows for modifications that can enhance its efficacy and selectivity towards specific biological targets.

Q & A

Basic Research Questions

What synthetic methodologies are most effective for preparing tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate?

The synthesis typically involves coupling tert-butyl carbamate with pyrimidine-containing piperidine derivatives. Key steps include:

  • Amine Protection : The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions.
  • Pyrimidine Functionalization : Pyrimidin-2-yl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Deprotection and Purification : Final Boc deprotection using acidic conditions (e.g., HCl/dioxane) followed by HPLC purification to achieve >95% purity.
    Optimization Tips : Use low-temperature conditions (−20°C to 0°C) during coupling to minimize racemization and side products .

How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :
    • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry of pyrimidine attachment and Boc group integrity.
    • HPLC/MS : Purity assessment and molecular weight confirmation via high-resolution mass spectrometry (HRMS).
    • X-ray Crystallography : For unambiguous structural determination, use SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .

Advanced Research Questions

How does the conformational flexibility of the piperidine ring influence biological activity?

The piperidine ring adopts chair or boat conformations depending on substituent steric effects. Computational modeling (e.g., DFT calculations) reveals that the equatorial position of the pyrimidin-2-yl group minimizes steric hindrance, enhancing receptor binding affinity. Key Insight : Molecular dynamics simulations show that the tert-butyl carbamate group stabilizes the bioactive conformation by restricting ring puckering .

What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 40–75%) arise from:

  • Reagent Quality : Impure pyrimidin-2-yl intermediates reduce coupling efficiency.
  • Catalyst Selection : Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) alters reaction kinetics.
    Mitigation :
    • Use anhydrous solvents and rigorously dry glassware.
    • Screen catalysts and ligands systematically (e.g., XPhos for Buchwald-Hartwig amination) .
      Data Table :
CatalystYield (%)Purity (%)Reference
Pd(PPh3_3)4_44592
PdCl2_2(dppf)6897

How can computational chemistry guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME predict logP (2.1–3.5) and blood-brain barrier permeability, critical for CNS-targeted applications.
  • Docking Studies : Pyrimidine’s nitrogen atoms form hydrogen bonds with kinase active sites (e.g., EGFR). Modulating the piperidine’s substituents (e.g., fluorination) enhances metabolic stability .

What are the challenges in crystallizing this compound, and how are they addressed?

  • Crystallization Issues : The tert-butyl group introduces disorder, complicating diffraction patterns.
  • Solutions :
    • Use slow evaporation with mixed solvents (e.g., hexane/EtOAc).
    • SHELXD for phase problem resolution in twinned crystals .

Methodological Guidance

How to troubleshoot low yields in the final deprotection step?

  • Common Causes : Incomplete Boc removal due to insufficient acid concentration or reaction time.
  • Fix : Extend reaction time to 12–24 hours with TFA/DCM (1:1 v/v) and monitor by TLC .

Best practices for handling air/moisture-sensitive intermediates

  • Techniques :
    • Schlenk line for anhydrous synthesis.
    • Storage under argon at −20°C in flame-dried vials.
    • Use of molecular sieves (3Å) in reaction mixtures .

Structural and Functional Comparisons

How does this compound compare to analogs with pyridine vs. pyrimidine moieties?

  • Pyrimidine Advantages : Higher polarity (logP reduced by ~0.5) and stronger hydrogen-bonding capacity improve target engagement.
  • Pyridine Disadvantages : Reduced metabolic stability due to CYP450-mediated oxidation .

Safety and Handling

  • Hazards : Potential respiratory sensitizer (GHS Category 2).
  • Precautions : Use fume hoods, nitrile gloves, and conduct risk assessments per SDS guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate
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Tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate

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